fliI protein
Description
The FliI protein is a central ATPase in the bacterial flagellar Type III Secretion System (T3SS), essential for energizing the export of flagellar structural subunits across the cytoplasmic membrane. Structurally, FliI belongs to the Walker-type ATPase family and forms a homo-hexameric ring that binds the co-chaperone FliJ at its central pore . This hexameric configuration is critical for ATP hydrolysis, which powers substrate translocation. FliI interacts with FliH, a negative regulator that anchors the ATPase complex to the export gate (FlhA) and the cytoplasmic C-ring component FliN, ensuring spatial coordination of flagellar assembly .
In Salmonella, FliI's N-terminal domain contains a positively charged cluster (Arg-26, Arg-27, Arg-30, Arg-33, Arg-76, and Arg-93) critical for hexamer formation and ATPase activity regulation. Mutations in these residues impair motility and reduce secretion efficiency of flagellar proteins like FlgD .
Properties
CAS No. |
138414-68-3 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Synonyms |
fliI protein |
Origin of Product |
United States |
Comparison with Similar Compounds
FliI Homologs in Non-Flagellated Bacteria
In the predatory bacterium Lysobacter enzymogenes OH11, FliI retains ATPase activity comparable to its homolog in the flagellated Xanthomonas oryzae (FliIXoo). Despite lacking flagella, L. enzymogenes FliI facilitates toxin export, suggesting functional divergence in T3SS roles .
YscN in Injectisomes
YscN, the ATPase in Yersinia injectisomes (non-flagellar T3SS), shares structural homology with FliI but exhibits distinct regulatory mechanisms.
Evolutionary and Mechanistic Links to F1-/V1-ATPases
FliI’s hexameric structure and rotational ATP hydrolysis mechanism resemble F1- and V1-ATPases. However, FliI lacks the transmembrane proton channel seen in F0/V0 subunits, relying instead on PMF-driven export via FlhA . This evolutionary divergence underscores a specialization in coupling ATP hydrolysis to substrate docking rather than direct energy transduction.
Species-Specific Functional Variations
- Caulobacter crescentus : FliI levels remain constant throughout the cell cycle, unlike FliF (MS-ring protein), which degrades during the swarmer-to-stalked cell transition. This stability suggests a regulatory role beyond substrate export .
Key Mutational Studies and Functional Insights
Critical Residues in Salmonella FliI
ATPase Activity Modulation
- Concentration Dependence : FliI’s ATPase activity increases with protein concentration due to cooperative hexamerization .
- FliH Regulation : FliH binding to FliI’s N-terminal helix suppresses ATPase activity, preventing premature hexamer formation .
Comparative Data Table: FliI vs. Related ATPases
| Feature | FliI (Salmonella) | FliIXoo (Xanthomonas) | YscN (Yersinia) | F1-ATPase (Mitochondrial) |
|---|---|---|---|---|
| Organism | Flagellated bacteria | Flagellated bacteria | Pathogenic bacteria | Eukaryotic mitochondria |
| Structure | Homo-hexamer | Homo-hexamer | Homo-hexamer | α3β3γ hexamer + F0 subunit |
| Key Residues | Arg-33, Arg-76 | Conserved Walker motifs | Walker A/B motifs | Catalytic β subunits |
| Energy Coupling | ATP hydrolysis + PMF | ATP hydrolysis | ATP hydrolysis | Proton gradient + ATP |
| Essential Role | Non-essential (PMF backup) | Essential for toxin export | Essential for virulence | Essential for ATP synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
